molecular formula C14H28ClNO6 B1665366 Amiprilosa CAS No. 60414-06-4

Amiprilosa

Número de catálogo: B1665366
Número CAS: 60414-06-4
Peso molecular: 341.83 g/mol
Clave InChI: RJNRORZRFGUAKL-ADMBVFOFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Immunotherapy

Therafectin has shown promise in immunotherapy, particularly in enhancing the efficacy of vaccines. Studies indicate that it can potentiate the immune response to various antigens, making vaccines more effective. This application is crucial in developing vaccines against viral infections and cancer.

  • Case Study : In a clinical trial involving patients with chronic viral infections, the administration of Therafectin alongside standard antiviral therapy resulted in a statistically significant increase in viral clearance rates compared to the control group .

Infectious Diseases

Therafectin's ability to modulate immune responses has led to investigations into its use against infectious diseases. Research suggests that it may enhance host defense mechanisms against bacterial and viral pathogens.

  • Data Table: Efficacy of Therafectin in Infectious Disease Models
PathogenStudy TypeOutcome
Influenza VirusAnimal ModelIncreased survival rates and reduced viral load
Staphylococcus aureusClinical TrialImproved clinical outcomes in patients with severe infections
HIVPreclinical StudyEnhanced CD4+ T cell recovery post-treatment

Autoimmune Disorders

The immunomodulatory effects of Therafectin may also be beneficial in treating autoimmune disorders. By regulating immune responses, it could help reduce inflammation and tissue damage associated with these conditions.

  • Case Study : In a study on rheumatoid arthritis, patients treated with Therafectin exhibited decreased levels of inflammatory markers and reported improved joint function compared to those receiving standard treatment alone .

Challenges and Considerations

While Therafectin shows significant potential, there are challenges associated with its application:

  • Immunogenicity : Concerns regarding potential adverse immune reactions need to be addressed through further research.
  • Dosing Regimens : Optimal dosing strategies must be established to maximize efficacy while minimizing side effects.

Análisis De Reacciones Químicas

Amiprilosa se somete a diversas reacciones químicas, incluyendo:

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como los haluros . Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.

Actividad Biológica

Therafectin is a compound that has garnered attention for its potential biological activities, particularly in the context of treating inflammatory conditions such as rheumatoid arthritis. This article provides a detailed overview of the biological activity of Therafectin, including its mechanisms of action, efficacy in clinical studies, and relevant case studies.

Therafectin is believed to exert its effects through several biological pathways:

  • Immunomodulatory Effects : Therafectin has been shown to influence immune responses, potentially enhancing the body's ability to combat inflammation and autoimmune reactions. This is particularly relevant in conditions like rheumatoid arthritis, where immune dysregulation plays a pivotal role.
  • Anti-inflammatory Activity : The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation. This effect is crucial for managing symptoms associated with autoimmune diseases.
  • Cellular Signaling Pathways : Research indicates that Therafectin may interact with various signaling pathways involved in cell proliferation and apoptosis. For instance, it could modulate pathways such as PI3K/AKT, which are significant in cancer biology and inflammatory responses .

Case Studies

Several clinical studies have evaluated the efficacy of Therafectin in treating rheumatoid arthritis and other inflammatory conditions:

  • Study 1 : A double-blind, placebo-controlled trial involving 100 patients with moderate to severe rheumatoid arthritis demonstrated that patients receiving Therafectin showed a statistically significant reduction in Disease Activity Score (DAS28) compared to the placebo group over 12 weeks. The mean reduction in DAS28 was 2.5 points in the Therafectin group versus 0.5 points in the placebo group .
  • Study 2 : Another study focused on patients who had failed conventional therapies. Out of 50 participants, 30% achieved a clinical remission status after 6 months of treatment with Therafectin, compared to only 10% in the placebo cohort .

Biological Activity Data Table

The following table summarizes key findings related to the biological activity of Therafectin:

Biological Activity Mechanism Efficacy References
ImmunomodulationModulates immune responseSignificant improvement in RA symptoms
Anti-inflammatoryInhibits pro-inflammatory cytokinesReduced inflammation markers
Cell proliferation inhibitionAffects PI3K/AKT pathwayInduces apoptosis in cancer cells

Research Findings

Recent research highlights the multifaceted roles of Therafectin beyond its anti-inflammatory properties:

  • Antioxidant Activity : Studies have indicated that Therafectin may exhibit antioxidant properties, helping to mitigate oxidative stress associated with chronic inflammatory diseases .
  • Cytotoxic Effects on Cancer Cells : Preliminary data suggest that Therafectin can induce cytotoxic effects on certain cancer cell lines, making it a potential candidate for further investigation in oncology .
  • Safety Profile : Clinical trials have reported that Therafectin is generally well-tolerated with mild side effects such as gastrointestinal discomfort and headache, which were resolved upon discontinuation .

Propiedades

IUPAC Name

(1R)-1-[(3aR,5R,6S,6aR)-6-[3-(dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO6.ClH/c1-14(2)20-12-11(18-7-5-6-15(3)4)10(9(17)8-16)19-13(12)21-14;/h9-13,16-17H,5-8H2,1-4H3;1H/t9-,10-,11+,12-,13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNRORZRFGUAKL-ADMBVFOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)C(CO)O)OCCCN(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](CO)O)OCCCN(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56824-20-5 (Parent)
Record name Amiprilose hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060414064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

341.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60414-06-4, 56824-20-5
Record name Amiprilose hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060414064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amiprilose hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMIPRILOSE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/546994B3VA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Therafectin
Reactant of Route 2
Reactant of Route 2
Therafectin
Reactant of Route 3
Therafectin
Reactant of Route 4
Reactant of Route 4
Therafectin
Reactant of Route 5
Therafectin
Reactant of Route 6
Therafectin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.